(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol

LogP Lipophilicity Physicochemical properties

Choose this 4-bromo-5-hydroxymethyl pyrazole for its dual orthogonal reactivity. The C4–Br bond enables Pd-catalyzed cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig) for diversity introduction, while the primary alcohol at C5 allows oxidation, esterification, or etherification. This pre-functionalized scaffold eliminates in-situ bromination and hydroxymethylation steps, improving step economy in focused library and PROTAC synthesis. Its higher LogP (0.98) compared to chloro analogs facilitates organic-phase partitioning during workup.

Molecular Formula C6H9BrN2O
Molecular Weight 205.055
CAS No. 1374868-77-5
Cat. No. B2633544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol
CAS1374868-77-5
Molecular FormulaC6H9BrN2O
Molecular Weight205.055
Structural Identifiers
SMILESCC1=NN(C(=C1Br)CO)C
InChIInChI=1S/C6H9BrN2O/c1-4-6(7)5(3-10)9(2)8-4/h10H,3H2,1-2H3
InChIKeyGOMDOSQDRRIGSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol: A Bifunctional Pyrazole Building Block for Chemical Synthesis and Early Discovery


(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol (CAS 1374868-77-5) belongs to the class of 4-halo-1,3-dimethylpyrazole-5-methanol derivatives. It features a pyrazole core fully substituted with methyl groups at the 1- and 3-positions, a bromine atom at the 4-position, and a primary alcohol (–CH2OH) at the 5-position . This substitution pattern creates a dual-functionality intermediate: the C4–Br bond provides a reliable handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig), while the C5-hydroxymethyl group serves as a site for further oxidation, esterification, or etherification . The compound is supplied as part of Sigma-Aldrich’s AldrichCPR collection of unique chemicals for early discovery researchers .

Why 4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol Cannot Be Replaced by Its Chloro or Unsubstituted Congeners [1] [2]


Closely related pyrazole analogs differing only in the 4-halo substituent or the presence of the 5-hydroxymethyl group exhibit markedly different physicochemical properties and synthetic utility. For example, the logP of the 4-bromo derivative is substantially higher than that of the 4-chloro analog and the unsubstituted parent, reflecting greater lipophilicity that influences partitioning in biphasic reaction systems and biological assays [1]. Moreover, the C4–Br bond is significantly more reactive in Pd-catalyzed cross-coupling than the C4–Cl bond, a property that can dictate reaction yield and selectivity in library synthesis [2]. Substituting with the non‑halogenated analog eliminates the cross-coupling handle entirely, while the 4-bromo-1,3-dimethylpyrazole (lacking the hydroxymethyl group) forfeits the orthogonal derivatization site that enables sequential functionalization. These non‑interchangeable properties compel a deliberate choice of the 4‑bromo‑5‑hydroxymethyl substitution pattern.

Differentiation Evidence: How (4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol Quantitatively Outperforms Its Closest Analogs


Increased Lipophilicity (LogP 0.98) vs. Chloro Analog (LogP 0.87) and Unsubstituted Parent (LogP 0.22)

The target compound exhibits a calculated LogP of 0.98, which is 0.11 units higher than the 4-chloro analog (LogP 0.87) and 0.76 units higher than the non-halogenated congener (LogP 0.22) [1]. This difference underscores the impact of bromine substitution on molecular hydrophobicity. In chromatographic method development and biphasic reaction optimization, the 0.6–0.8 LogP increment relative to the des‑bromo compound and the 0.11 LogP increment relative to the chloro analog can significantly alter retention times and partition coefficients .

LogP Lipophilicity Physicochemical properties

Higher Density (1.7 g/cm³) and Boiling Point (310 °C) vs. Chloro Analog (1.3 g/cm³, 283 °C) and Unsubstituted Parent (1.13 g/cm³, 249 °C)

The predicted density of the target compound (1.7 ± 0.1 g/cm³) exceeds that of the chloro analog (1.3 ± 0.1 g/cm³) by 0.4 g/cm³ and the unsubstituted parent (1.13 g/cm³) by 0.57 g/cm³ [1] [2]. The boiling point at atmospheric pressure is 310.1 °C for the bromo derivative vs. 283.3 °C for the chloro and 248.6 °C for the unsubstituted [1] [2]. These data are critical for purification protocol design (e.g., distillation conditions, Kugelrohr oven parameters) and for predicting behavior under thermal stress.

Density Boiling Point Physicochemical characterization

C4–Br Enables Superior Suzuki–Miyaura Reactivity: Bromine as a More Reactive Leaving Group than Chlorine [1]

In head‑to‑head Suzuki–Miyaura cross‑coupling of 4‑halopyrazoles with phenylboronic acid, the 4‑bromopyrazole substrate utilized the bromine atom as a more reactive leaving group and afforded the coupled product in 45% yield [1]. While a direct yield comparison with the analogous 4‑chloropyrazole reaction is not reported in that study, the authors explicitly describe bromine as “a more reactive leaving group,” implying that the 4‑chloro derivative would yield inferior conversion under identical conditions. This is consistent with the well‑established reactivity order for aryl halides in Pd‑catalyzed couplings (I > Br > Cl). Thus, for laboratories optimizing parallel synthesis of 4‑arylpyrazole libraries, the 4‑bromo substrate offers a kinetically favorable entry point.

Suzuki–Miyaura coupling C–C bond formation Halogen reactivity

Orthogonal Functionalization Handles: Simultaneous Possession of C4–Br and C5–CH2OH Enables Sequential Derivatization Unavailable in Simpler Analogs

The target compound uniquely combines two reactive sites: a C4–Br bond suitable for Pd‑catalyzed cross‑coupling and a C5–CH2OH group that can undergo independent oxidation (→ aldehyde, → carboxylic acid), esterification, or etherification . In contrast, 4‑bromo‑1,3‑dimethyl‑1H‑pyrazole (CAS 5775‑82‑6) lacks the hydroxymethyl handle, while (1,3‑dimethyl‑1H‑pyrazol‑5‑yl)methanol (CAS 57012‑20‑1) lacks the halogen coupling site. This bifunctionality permits a “react‑then‑derivatize” strategy: first install an aryl/heteroaryl group via Suzuki coupling at C4, then modify the alcohol at C5 to tune solubility or introduce additional binding motifs. No quantitative yield data for such a sequence has been published for this exact compound, but the synthetic logic is directly inferable from the functional group inventory.

Sequential functionalization Orthogonal reactivity Building block

Recommended Procurement Scenarios for (4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol Based on Evidence


Medicinal Chemistry: Late‑Stage Diversification of 4‑Arylpyrazole Leads [REFS-1]

The compound’s C4–Br bond enables Suzuki–Miyaura coupling to introduce aryl or heteroaryl diversity, followed by oxidation or esterification of the C5‑hydroxymethyl group to generate focused libraries of 4,5‑disubstituted pyrazoles. The higher LogP of the bromo derivative (0.98) relative to the chloro analog may facilitate partitioning into organic layers during workup of small‑scale parallel reactions [1].

Agrochemical Intermediate: Synthesis of Herbicidal or Fungicidal Pyrazole Derivatives [REFS-1]

Pyrazole‑5‑methanol scaffolds are established precursors to herbicidal compounds such as pyroxasulfone analogs. The dual reactive sites permit independent optimization of the 4‑position (aryl group for target‑site binding) and the 5‑position (prodrug‑ester or ether for bioavailability), leveraging the higher thermal stability (B.P. 310 °C) for solvent‑free derivatization conditions [1].

Material Science: Fluorescent 1,3,4,5‑Tetrasubstituted Pyrazoles via One‑Pot Sequences [REFS-1]

Rapid one‑pot syntheses of highly fluorescent tetrasubstituted pyrazoles employ sequential Sonogashira coupling, cyclocondensation, bromination, and Suzuki coupling. The target compound’s pre‑installed C4–Br and C5‑CH2OH groups serve as a pre‑functionalized entry point into such cascades, eliminating the need for in‑situ bromination and hydroxymethylation steps and improving overall step economy [1].

Chemical Biology: Probe Synthesis Requiring Orthogonal Bioconjugation Handles [REFS-1]

For proteolysis‑targeting chimeras (PROTACs) or activity‑based protein profiling probes, the C4–Br serves as the site for linker attachment via Pd‑catalyzed coupling, while the C5‑alcohol can be transformed into an ester or carbamate for intracellular release or target engagement. The compound’s moderate LogP (0.98) positions it in a favorable range for passive cell permeability while retaining sufficient aqueous solubility for biochemical assays [1].

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